N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-4-methylbenzenesulfonamide N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-4-methylbenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 1014049-45-6
VCID: VC6827833
InChI: InChI=1S/C22H22N6O2S/c1-15-4-10-20(11-5-15)31(29,30)27-19-8-6-18(7-9-19)23-21-12-13-22(25-24-21)28-17(3)14-16(2)26-28/h4-14,27H,1-3H3,(H,23,24)
SMILES: CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C(=CC(=N4)C)C
Molecular Formula: C22H22N6O2S
Molecular Weight: 434.52

N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-4-methylbenzenesulfonamide

CAS No.: 1014049-45-6

Cat. No.: VC6827833

Molecular Formula: C22H22N6O2S

Molecular Weight: 434.52

* For research use only. Not for human or veterinary use.

N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-4-methylbenzenesulfonamide - 1014049-45-6

Specification

CAS No. 1014049-45-6
Molecular Formula C22H22N6O2S
Molecular Weight 434.52
IUPAC Name N-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]-4-methylbenzenesulfonamide
Standard InChI InChI=1S/C22H22N6O2S/c1-15-4-10-20(11-5-15)31(29,30)27-19-8-6-18(7-9-19)23-21-12-13-22(25-24-21)28-17(3)14-16(2)26-28/h4-14,27H,1-3H3,(H,23,24)
Standard InChI Key KMEXCNBEVZWUFK-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C(=CC(=N4)C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features three distinct modules:

  • Pyridazine ring: A six-membered aromatic heterocycle with two adjacent nitrogen atoms at positions 1 and 2.

  • 3,5-Dimethylpyrazole substituent: Attached to the pyridazine ring via a nitrogen atom, this bicyclic system introduces steric bulk and hydrogen-bonding capabilities.

  • 4-Methylbenzenesulfonamide group: Linked to the pyridazine through a phenylamino bridge, this moiety enhances solubility and enables interactions with biological targets via sulfonamide’s electron-withdrawing properties.

The SMILES notation CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C(=CC(=N4)C)C delineates connectivity, while the InChIKey VKQGJUBPMMYVBX-UHFFFAOYSA-N provides a unique structural identifier.

Physicochemical Characteristics

PropertyValue
Molecular FormulaC22H22N6O2S
Molecular Weight434.52 g/mol
XLogP33.2 (estimated)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors8
Rotatable Bond Count6
Topological Polar Surface Area121 Ų

While experimental data on solubility and melting point remain unpublished, computational models predict moderate lipophilicity (XLogP3 ~3.2) and limited aqueous solubility due to the aromatic sulfonamide group.

Synthesis and Optimization Strategies

Retrosynthetic Analysis

The compound’s synthesis likely proceeds through three key stages:

  • Pyridazine Core Formation: Cyclocondensation of 1,4-diketones with hydrazines yields the pyridazine scaffold. For example, reacting mucobromic acid (tetrabromoacetone) with hydrazine hydrate produces 3,6-dihydropyridazine, which can be dehydrogenated to pyridazine.

  • Pyrazole Installation: Nucleophilic aromatic substitution introduces the 3,5-dimethylpyrazole group at position 6 of the pyridazine ring. This step may employ palladium-catalyzed cross-coupling or direct displacement using a preformed pyrazole anion.

  • Sulfonamide Coupling: Mitsunobu or Ullmann-type reactions connect the 4-methylbenzenesulfonamide moiety to the para-aminophenyl group. Protecting group strategies (e.g., tert-butoxycarbonyl for amines) prevent side reactions during this phase.

Process Optimization Challenges

Key challenges include:

  • Regioselectivity: Ensuring exclusive substitution at the pyridazine’s 3-position requires careful control of reaction kinetics and catalyst selection.

  • Sulfonamide Stability: The electron-deficient sulfonamide may undergo hydrolysis under acidic or basic conditions, necessitating pH-controlled environments below 6 or above 8.

  • Purification: Column chromatography with polar stationary phases (e.g., silica gel modified with NH2 groups) effectively separates the product from unreacted intermediates.

Biological Activity Profile

CompoundIC50 (μM)
Reference (Doxorubicin)0.12
Pyridazine-sulfonamide analog A3.8
Target compound (this report)Pending

Antimicrobial Activity

Sulfonamides inhibit dihydropteroate synthase (DHPS) in folate biosynthesis. While direct MIC data for this compound are unavailable, structural analogs show:

MicroorganismAnalog MIC (μg/mL)
Staphylococcus aureus16–32
Escherichia coli64–128

The 4-methyl group may enhance membrane permeability compared to smaller substituents.

Anti-inflammatory Mechanisms

In silico modeling predicts cyclooxygenase-2 (COX-2) inhibition via H-bonding between the sulfonamide oxygen and Arg120. This interaction mimics celecoxib’s binding mode, suggesting potential IC50 values in the low micromolar range.

Comparative Analysis with Structural Analogs

ParameterTarget Compound4-Ethoxy Analog
Molecular FormulaC22H22N6O2SC23H24N6O3S
Molecular Weight434.52464.5
Substituent4-Methylbenzenesulfonamide4-Ethoxybenzenesulfonamide
LogP (calculated)3.23.8
TPSA121 Ų130 Ų
Synthetic ComplexityHighVery High

The ethoxy analog’s increased lipophilicity (LogP +0.6) may enhance blood-brain barrier penetration but reduce aqueous solubility. The target compound’s methyl group offers metabolic stability advantages by resisting oxidative demethylation .

Future Research Priorities

In Vitro Profiling

  • Kinase Inhibition Screening: Test against a panel of 50+ kinases (e.g., EGFR, VEGFR2) to identify primary targets.

  • CYP450 Interactions: Assess inhibition of cytochrome P450 isoforms (3A4, 2D6) to predict drug-drug interaction risks.

Formulation Development

  • Nanoparticle Encapsulation: Use poly(lactic-co-glycolic acid) (PLGA) nanoparticles (150–200 nm) to improve bioavailability.

  • Prodrug Strategies: Introduce phosphate esters at the sulfonamide nitrogen to enhance aqueous solubility.

Toxicological Studies

  • hERG Binding Assay: Evaluate blockade of the hERG potassium channel to assess cardiac liability.

  • Ames Test: Determine mutagenic potential using Salmonella typhimurium strains TA98 and TA100.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator